4-Phenyl-1,3-dioxol-2-one
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Overview
Description
4-Phenyl-1,3-dioxol-2-one, also known as carbonic acid 1-phenylethylene ester, is an organic compound with the molecular formula C9H8O3. It is a cyclic carbonate featuring a phenyl group attached to the 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-dioxol-2-one can be synthesized through the reaction of phenyl glycidyl ether with carbon dioxide in the presence of a catalyst. Another method involves the reaction of phenyl ethylene oxide with carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zinc bromide or tetrabutylammonium bromide are often employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl glyoxylic acid.
Reduction: Reduction reactions can yield phenyl ethylene glycol.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenyl glyoxylic acid.
Reduction: Phenyl ethylene glycol.
Substitution: Depending on the nucleophile, products can include phenyl-substituted amines or thiols.
Scientific Research Applications
4-Phenyl-1,3-dioxol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3-dioxol-2-one involves its ability to form stable cyclic structures, which can interact with various molecular targets. In lithium-ion batteries, for example, it forms a solid electrolyte interphase that enhances the stability and performance of the battery by preventing the decomposition of the electrolyte . In organic synthesis, its cyclic structure allows it to act as a protective group, preventing unwanted side reactions .
Comparison with Similar Compounds
Vinylene Carbonate: Similar in structure but contains a double bond within the carbonate ring.
Ethylene Carbonate: Lacks the phenyl group and is commonly used in battery electrolytes.
Propylene Carbonate: Contains a propyl group instead of a phenyl group and is used as a solvent.
Uniqueness: 4-Phenyl-1,3-dioxol-2-one is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in drug delivery and polymer synthesis .
Properties
CAS No. |
16761-08-3 |
---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
4-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C9H6O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
VMAJRFCXVOIAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)O2 |
Origin of Product |
United States |
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